(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine
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Description
(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such asPTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play various roles in cellular processes, including signal transduction and inflammation.
Pharmacokinetics
Similar compounds have been found to have certain pharmacokinetic properties, such as solubility, logp values, and plasma protein binding rates . These properties can impact the bioavailability of the compound, influencing its absorption into the body, distribution within tissues, metabolism by enzymes, and excretion from the body.
Properties
IUPAC Name |
(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2)9-12(20-22)16-13(10-18)21(3)19-17(16)11-6-7-14(23-4)15(8-11)24-5/h6-8,22H,9-10H2,1-5H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWXEJCZJCOKMF-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NO)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N\O)/C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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